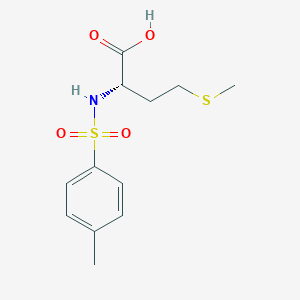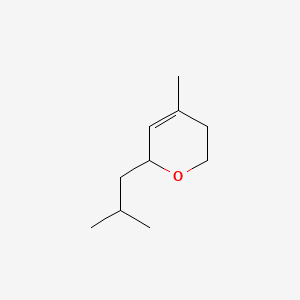
2-Cyclohexylaminomethylbenzimidazole dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylaminomethylbenzimidazole dihydrochloride is a chemical compound with the molecular formula C15H22Cl2N2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylaminomethylbenzimidazole dihydrochloride typically involves the reaction of benzimidazole with cyclohexylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The dihydrochloride salt is formed by the addition of hydrochloric acid to the reaction mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to optimize yield and reduce production costs. Purification steps such as crystallization and filtration are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylaminomethylbenzimidazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Cyclohexylaminomethylbenzimidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylaminomethylbenzimidazole dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminomethylbenzimidazole dihydrochloride
- 2-Phenylbenzimidazole
- 2-Hydroxybenzimidazole
Uniqueness
2-Cyclohexylaminomethylbenzimidazole dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other benzimidazole derivatives. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propiedades
| 102516-92-7 | |
Fórmula molecular |
C14H21Cl2N3 |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
1H-benzimidazol-3-ium-2-ylmethyl(cyclohexyl)azanium;dichloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14;;/h4-5,8-9,11,15H,1-3,6-7,10H2,(H,16,17);2*1H |
Clave InChI |
UPDWTJYKDLUIEW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH2+]CC2=[NH+]C3=CC=CC=C3N2.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)
